GSK143

Catalog No.
S548130
CAS No.
M.F
C17H22N6O2
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK143

Product Name

GSK143

IUPAC Name

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1

InChI Key

KBPYMFSSFLOJPH-UONOGXRCSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N

Solubility

Soluble in DMSO, not in water

Synonyms

GSK143; GSK 143; GSK-143.

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N

Description

The exact mass of the compound 2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide is 342.18042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Treatment

Specific Scientific Field: Oncology

Summary of the Application: GSK143 has been identified as a potential therapeutic agent in cancer treatment . It acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a protein kinase involved in various cell-signaling pathways and the regulation of hepatic glycolysis .

Application in Treatment of Neurodegenerative Diseases

Specific Scientific Field: Neurology

Application in Treatment of Inflammatory and Autoimmune Diseases

Specific Scientific Field: Immunology

Summary of the Application: GSK143 has been identified as a potent, highly selective, and orally bio-available spleen tyrosine kinase (Syk) inhibitor . Syk is a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types and has been implicated in the pathogenesis of a number of allergic and autoimmune diseases .

Methods of Application: GSK143’s inhibitory activity on BCR signaling was evaluated in human and murine whole blood by assessing the cell surface expression of IgM stimulated CD69 using flow cytometry .

Results or Outcomes: GSK143 dose-dependently inhibited the IgM stimulated CD69 expression in both human and murine whole blood . In a murine model of T cell independent immunisation, GSK143 administered orally once daily from day 1 to day 6, produced a significant reduction in the concentration of IgM antibodies .

Application in Treatment of Rheumatoid Arthritis

Specific Scientific Field: Rheumatology

Summary of the Application: GSK143 has been identified as a potential therapeutic agent in the treatment of rheumatoid arthritis . It acts as an inhibitor of spleen tyrosine kinase (Syk), a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types .

Application in Treatment of B-cell Lymphoma

Specific Scientific Field: Hematology

Application in Treatment of Asthma/Rhinitis

Specific Scientific Field: Pulmonology

Summary of the Application: GSK143 has been identified as a potential therapeutic agent in the treatment of asthma and rhinitis . It acts as an inhibitor of Syk, a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types .

GSK143 is a potent and highly selective inhibitor of spleen tyrosine kinase, commonly referred to as SYK. It has been developed with a focus on oral efficacy and selectivity, making it a significant compound in the field of pharmacology. The molecular weight of GSK143 is approximately 342.18 g/mol, and it possesses a topological polar surface area of 128.18 Ų, indicating its potential for good bioavailability . The compound has shown a pIC50 value of 7.5, reflecting its strong inhibitory activity against SYK .

GSK143 primarily functions through the inhibition of SYK, which plays a critical role in various signaling pathways associated with immune responses. The compound effectively inhibits the phosphorylation of extracellular signal-regulated kinase (Erk) in response to stimuli such as anti-IgM or anti-IgD antibodies, demonstrating its capacity to modulate intracellular signaling pathways .

Key Reactions:

  • Inhibition of SYK: GSK143 binds to the active site of SYK, preventing its activation and subsequent downstream signaling.
  • Inhibition of Erk Phosphorylation: The compound significantly reduces Erk1/2 phosphorylation in various cell lines, which is crucial for cell proliferation and survival signals.

GSK143 exhibits notable biological activity as an immunomodulator. Its selective inhibition of SYK has made it a candidate for treating conditions characterized by excessive immune responses, such as autoimmune diseases. In preclinical studies, GSK143 has demonstrated efficacy in models such as the rat Arthus model, which is used to study hypersensitivity reactions .

Efficacy Highlights:

  • Inhibition of Calcium Flux: Pre-incubation with GSK143 has been shown to inhibit calcium flux induced by anti-IgM or anti-IgD stimulation .
  • In Vivo Activity: GSK143 has demonstrated significant in vivo efficacy, supporting its potential therapeutic applications .

The synthesis of GSK143 involves several key steps that optimize its pharmacological properties. While specific synthetic pathways are proprietary, the general approach includes:

  • Initial Compound Design: Utilizing structure-activity relationship studies to identify lead compounds.
  • Chemical Modifications: Employing various

GSK143's primary application lies in its potential use as a therapeutic agent for autoimmune diseases and other conditions involving dysregulated immune responses. Its ability to selectively inhibit SYK makes it suitable for targeting specific pathways without broadly suppressing the immune system.

Potential

Interaction studies have revealed that GSK143 effectively inhibits several key signaling pathways mediated by SYK. These interactions are critical for understanding the compound's mechanism of action and potential side effects.

Key Findings:

  • Calcium Signaling Pathways: GSK143 significantly reduces calcium influx in response to antigen receptor stimulation .
  • Synergistic Effects: Studies suggest that combining GSK143 with other agents may enhance therapeutic outcomes in certain conditions .

GSK143 shares structural and functional similarities with other SYK inhibitors but stands out due to its selectivity and oral bioavailability.

Similar Compounds:

  • R406: A less selective SYK inhibitor with broader kinase inhibition profiles.
  • PRT062607: Another selective SYK inhibitor but with different pharmacokinetic properties.
  • GS-9973: A potent SYK inhibitor used in clinical trials for autoimmune diseases.
CompoundSelectivityOral BioavailabilityClinical Status
GSK143HighYesPreclinical
R406ModerateNoPreclinical
PRT062607HighYesClinical Trials
GS-9973HighYesClinical Trials

GSK143's unique combination of high selectivity and oral efficacy positions it as a promising candidate in the development of targeted therapies for immune-related disorders.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

342.18042397 g/mol

Monoisotopic Mass

342.18042397 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-{[(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]amino}-4-[(4-methylphenyl)amino]pyrimidine-5-carboxamide

Dates

Modify: 2024-04-14
1: van Bree SH, Gomez-Pinilla PJ, van de Bovenkamp FS, Di Giovangiulio M, Farro G, Nemethova A, Cailotto C, de Jonge WJ, Lee K, Ramirez-Molina C, Lugo D, Skynner MJ, Boeckxstaens GE, Matteoli G. Inhibition of spleen tyrosine kinase as treatment of postoperative ileus. Gut. 2012 Dec 13. [Epub ahead of print] PubMed PMID: 23242119.
2: Liddle J, Atkinson FL, Barker MD, Carter PS, Curtis NR, Davis RP, Douault C, Dickson MC, Elwes D, Garton NS, Gray M, Hayhow TG, Hobbs CI, Jones E, Leach S, Leavens K, Lewis HD, McCleary S, Neu M, Patel VK, Preston AG, Ramirez-Molina C, Shipley TJ, Skone PA, Smithers N, Somers DO, Walker AL, Watson RJ, Weingarten GG. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor. Bioorg Med Chem Lett. 2011 Oct 15;21(20):6188-94. doi: 10.1016/j.bmcl.2011.07.082. Epub 2011 Aug 12. PubMed PMID: 21903390.

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